2,3-Dioxoquinoxaline-6-carboxylic acid

Coordination chemistry Metal-organic frameworks Crystal engineering

2,3-Dioxoquinoxaline-6-carboxylic acid (CAS 14121-55-2; synonym 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid) is a heterocyclic building block belonging to the quinoxaline-2,3-dione family. Its structure combines a 1,4-dihydroquinoxaline-2,3-dione core with a 6-carboxylic acid appendage (molecular formula C₉H₆N₂O₄, MW 206.15 g/mol).

Molecular Formula C9H4N2O4
Molecular Weight 204.14 g/mol
Cat. No. B12358056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dioxoquinoxaline-6-carboxylic acid
Molecular FormulaC9H4N2O4
Molecular Weight204.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=O)N=C2C=C1C(=O)O
InChIInChI=1S/C9H4N2O4/c12-7-8(13)11-6-3-4(9(14)15)1-2-5(6)10-7/h1-3H,(H,14,15)
InChIKeyDPOQBOBOMDWOGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dioxoquinoxaline-6-carboxylic Acid: Core Scaffold Identity and Sourcing Baseline


2,3-Dioxoquinoxaline-6-carboxylic acid (CAS 14121-55-2; synonym 1,2,3,4-tetrahydro-2,3-dioxoquinoxaline-6-carboxylic acid) is a heterocyclic building block belonging to the quinoxaline-2,3-dione family. Its structure combines a 1,4-dihydroquinoxaline-2,3-dione core with a 6-carboxylic acid appendage (molecular formula C₉H₆N₂O₄, MW 206.15 g/mol) [1]. This substitution pattern differentiates it from the parent quinoxaline-2,3-dione and from carboxylate-free 2,3-dioxoquinoxalines, endowing it with a dual hydrogen-bond donor/acceptor profile and metal-coordination capacity that directly impact its utility in medicinal chemistry, coordination polymer synthesis, and anti-infective lead generation [2].

Why 2,3-Dioxoquinoxaline-6-carboxylic Acid Cannot Be Replaced by Generic Quinoxaline-2,3-diones or Non-Carboxylated Analogs


Procurement based solely on the quinoxaline-2,3-dione substructure ignores the decisive role of the 6-carboxylic acid group in determining solubility, metal-ligand geometry, and biological target engagement. The unsubstituted quinoxaline-2,3-dione (e.g., CAS 15804-19-0) lacks the carboxylate handle required for the bidentate or bridging coordination modes documented in Mn(II) and Zn(II) coordination polymers [1]. Likewise, quinoxaline-6-carboxylic acid (CAS 6925-00-4), which bears the carboxylic acid but replaces the 2,3-dioxo groups with aromatic CH, loses the hydrogen-bonding network and tunable electronic character of the dione motif [2]. The simultaneous presence of both functional elements in 2,3-dioxoquinoxaline-6-carboxylic acid is pre-requisite for the photoluminescence properties and multi-modal antibacterial activity observed in its metal complexes and sulfonyl derivatives; swapping either element for a close-in-class analog results in loss of the cooperative effects quantified in the evidence below [3].

Quantitative Differentiation Evidence: 2,3-Dioxoquinoxaline-6-carboxylic Acid vs. Closest Analogs


Coordination Polymer Architecture: 1D Chain vs. 2D Layer Differentiation via Carboxylate-Metal Bridging

When employed as the primary ligand (H₃L) with Mn(II) and Zn(II) salts under parallel hydrothermal conditions, 2,3-dioxoquinoxaline-6-carboxylic acid yields structurally distinct coordination polymers: a 1D comb-like chain with Mn(II) versus a 2D layer featuring square-shaped windows with Zn(II). The carboxylate group at the 6-position, together with the 2,3-dioxo oxygen atoms, provides the multi-dentate binding mode that enables this metal-dependent topology switching. In contrast, the unsubstituted quinoxaline-2,3-dione (lacking the 6-COOH) cannot support analogous bridging architectures, nor does quinoxaline-6-carboxylic acid (lacking the 2,3-dioxo unit) generate comparable dimensionality control [1].

Coordination chemistry Metal-organic frameworks Crystal engineering

Photoluminescence Emission: Solid-State Fluorescence vs. Non-Emissive Analog Baseline

The Zn(II) coordination polymer built from 2,3-dioxoquinoxaline-6-carboxylate exhibits solid-state photoluminescence with an emission maximum at approximately 420 nm upon excitation at 330 nm, attributed to intra-ligand π–π* transitions. The free H₃L ligand itself shows much weaker emission under identical measurement conditions, and neither quinoxaline-2,3-dione nor quinoxaline-6-carboxylic acid have been reported to produce emissive coordination polymers of comparable intensity in the solid state [1].

Photophysics Luminescent materials Coordination polymers

Antibacterial Activity of Sulfonyl Azide Derivative: Broad-Spectrum MIC vs. Mono-oxo Analog

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide (3b), a derivative directly synthesized from 2,3-dioxoquinoxaline-6-carboxylic acid via the 6-sulfonyl chloride intermediate, displayed broad-spectrum in vitro antibacterial activity against nine Gram-positive and seven Gram-negative bacterial strains, as well as two fungal isolates [1]. Its mono-oxo analog 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide (3a), which replaces the 2,3-dione with a 2-oxo-1,2-dihydro system, was screened in parallel and showed a narrower activity profile [1]. In a related study, 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl azide exhibited an MIC of 7.8 µg/mL against four Gram-positive strains, representing the most potent compound in the series [2].

Antimicrobial Quinoxaline sulfonamides Drug-resistant bacteria

D-Amino Acid Oxidase (DAAO) Inhibitory Potential: Class-Level IC₅₀ Range for 2,3-Dioxoquinoxaline Scaffolds

Quinoxaline-2,3-diones as a structural class have been identified as D-amino acid oxidase (DAAO) inhibitors, with a family of derivatives exhibiting in vitro IC₅₀ values ranging from 0.6 to 15 µM. The parent quinoxaline-2,3-dione (A) shows an IC₅₀ of 33.1 µM, comparable to the reference inhibitor benzoic acid [1]. While a specific IC₅₀ for 2,3-dioxoquinoxaline-6-carboxylic acid has not been reported as a pure DAAO inhibitor, the 6-carboxylic acid group introduces an additional hydrogen-bonding and ionic interaction site that, by analogy to the structure-activity trends observed for substituted quinoxaline-2,3-diones, is expected to enhance binding affinity relative to the unsubstituted quinoxaline-2,3-dione (IC₅₀ 33.1 µM) [1].

DAAO inhibition Schizophrenia Enzyme assay

Synthetic Tractability: One-Step Access to Sulfonyl Chloride and Carboxylate Ester Derivatives vs. Multi-Step Routes for Non-6-Substituted Analogs

2,3-Dioxoquinoxaline-6-carboxylic acid can be converted to the corresponding sulfonyl chloride (2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl chloride) via chlorosulfonation in a single step from the carboxylic acid precursor or directly from the o-phenylenediamine/oxalic acid condensation product [1]. This sulfonyl chloride serves as a versatile intermediate for generating >15 sulfonamide, sulfonyl azide, and hydrazino derivatives in 2–3 synthetic steps, with overall yields sufficient for library production [1]. In contrast, non-6-substituted quinoxaline-2,3-diones require pre-functionalization of the aromatic ring (e.g., nitration, reduction, diazotization) before sulfonylation can be attempted, adding 2–4 extra synthetic steps and reducing overall throughput.

Chemical synthesis Building block Derivatization efficiency

Crystallographic Non-Planarity as a Conformational Selectivity Filter

Single-crystal X-ray analysis of the 2,3-dioxo-1,4-dihydroquinoxaline-6-carboxylate fragment reveals a significant deviation from planarity with an RMS deviation from the best plane of 0.063(2) Å . This non-planar conformation, induced by the 2,3-dioxo substitution, contrasts with the essentially planar geometry of quinoxaline-6-carboxylic acid derivatives lacking the dione motif. The puckered conformation influences hydrogen-bonding directionality and π-stacking distances in both small-molecule crystals and protein-ligand complexes, offering a conformational selection mechanism that the planar analogs cannot access.

X-ray crystallography Conformational analysis Molecular recognition

Procurement-Driven Application Scenarios for 2,3-Dioxoquinoxaline-6-carboxylic Acid


Coordination Polymer and MOF Ligand Synthesis

Research groups designing luminescent or porous metal-organic materials should procure 2,3-dioxoquinoxaline-6-carboxylic acid as the primary ligand. The compound's dual 2,3-dioxo/6-carboxylate binding mode enables metal-dependent 1D-to-2D topology control (Mn: 1D chain; Zn: 2D layer), while the Zn(II) polymer exhibits solid-state blue photoluminescence (λₑₘ ≈ 420 nm) that is absent in coordination polymers built from non-carboxylated quinoxaline-2,3-diones [1]. The crystallographically characterized structures provide a reliable starting point for isoreticular expansion.

Anti-Infective Lead Generation via Sulfonyl Chloride Intermediates

Medicinal chemistry teams pursuing broad-spectrum antibacterial agents should source 2,3-dioxoquinoxaline-6-carboxylic acid as the key intermediate for 6-sulfonyl chloride synthesis. The derived 2,3-dioxo-6-sulfonyl azide (3b) demonstrates superior antibacterial breadth (active against 9 Gram-positive + 7 Gram-negative strains + 2 fungi) compared to its mono-oxo analog 3a, with an MIC of 7.8 µg/mL against multiple Gram-positive strains [1]. The one-step chlorosulfonation route enables rapid analog generation with demonstrated DNA gyrase inhibition (IC₅₀ 15.69–23.72 µM) and immunomodulatory activity [2].

DAAO Inhibitor Discovery Programs

Neuroscience groups targeting D-amino acid oxidase for schizophrenia or chronic pain indications should select 2,3-dioxoquinoxaline-6-carboxylic acid as a scaffold for fragment-based or structure-guided optimization. The quinoxaline-2,3-dione class delivers DAAO IC₅₀ values in the 0.6–15 µM range, and the 6-carboxylic acid substituent is expected to improve potency relative to the unsubstituted parent (IC₅₀ 33.1 µM) through additional hydrogen-bonding and ionic interactions with the enzyme active site [1]. The crystallographically validated non-planar conformation (RMS deviation 0.063 Å) provides a unique shape feature for selectivity engineering [2].

Sulfonamide and Carboxamide Library Synthesis

Synthetic chemistry CROs and parallel synthesis facilities should stock 2,3-dioxoquinoxaline-6-carboxylic acid as a privileged building block. The 6-COOH group permits direct amide coupling or Curtius rearrangement to amines, while the 2,3-dioxo system provides sites for N-alkylation and condensation. Compared to quinoxaline-6-carboxylic acid, the dione functionality reduces the number of protection/deprotection steps and enables orthogonal functionalization that is not possible with mono-functional analogs [1]. This chemical versatility supports the rapid construction of diverse screening libraries.

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